molecular formula C22H22N4O2S B2944807 N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide CAS No. 941947-23-5

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2944807
CAS No.: 941947-23-5
M. Wt: 406.5
InChI Key: NCIDGPAILFNMGY-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazole ring, a benzamide group, and a piperazine moiety, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole is then functionalized with the appropriate benzamide group and piperazine moiety through subsequent reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form thioethers or amines.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thioethers or amines.

  • Substitution: Substituted piperazines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with specific biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases, including neurological disorders and inflammation.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiazole and benzamide groups contribute to the compound's binding affinity and specificity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-(2-oxo-2-(4-(substituted phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)benzamide: Variations in the substituents on the phenyl ring can lead to different biological activities.

  • N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-2-yl)benzamide: A similar structure with a pyrimidine ring instead of thiazole, which may exhibit different reactivity and biological properties.

Uniqueness: N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and biological activities. Its ability to interact with multiple targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-20(26-13-11-25(12-14-26)19-9-5-2-6-10-19)15-18-16-29-22(23-18)24-21(28)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDGPAILFNMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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